molecular formula C8H4O2S B019949 Benzo[b]thiophene-2,3-dione CAS No. 493-57-2

Benzo[b]thiophene-2,3-dione

Cat. No. B019949
CAS RN: 493-57-2
M. Wt: 164.18 g/mol
InChI Key: MHESOLAAORBNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene-2,3-dione derivatives can be achieved through various methods. One approach involves the reaction of benzo[b]thiophene-2,3-diones with Grignard reagents to yield 2,3-dihydroxy-2,3-diaryl(aralkyl)benzo[b]-thiophenes. These compounds undergo further transformations, such as pinacolone rearrangement and hydrolytic heteroring opening, to yield carboxylic acids (Sallam, Elnagdi, & Abdel-Hady, 1975). Another method for synthesizing benzo[b]thiophene derivatives involves palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields (Yue & Larock, 2002).

Molecular Structure Analysis

Benzo[b]thiophene-2,3-dione and its derivatives exhibit planar molecular structures, which are crucial for their application in organic electronics. The structure and properties of these compounds have been elucidated using single-crystal X-ray analysis, showing that they pack in a herringbone arrangement. This structural feature is important for understanding their physicochemical properties and potential applications in electronic devices (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

Chemical Reactions and Properties

Benzo[b]thiophene-2,3-diones undergo various chemical reactions, including [4+2] photocycloadditions with alkenes. This reaction prefers electron-rich and electron-deficient alkenes, leading to the formation of head-to-head [4+2] cycloadducts such as dioxanes. The regiochemical course of these reactions has been supported by comprehensive molecular orbital calculations (Verma, Srivastava, Sharma, Joshi, Pardasani, & Pardasani, 2012).

Scientific Research Applications

  • Medicinal Chemistry

    • Benzo[b]thiophene-2,3-dione and its derivatives have been found to be biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes obtained include the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Photochemistry

    • Benzo[b]thiophene-2,3-dione has been used in photoinduced [4 + 2] cycloaddition reactions with alkenes .
    • The methods of application involve photochemical reactions of benzo[b]thiophene-2,3-diones with various electron-rich and electron-deficient alkenes .
    • The outcomes obtained include the formation of dioxanes .
  • Organic Synthesis

    • Benzo[b]thiophene-2,3-dione has important applications in synthetic organic chemistry .
    • The methods of application involve the incorporation of seven or eight-membered rings into the basic structural moiety .
    • The outcomes obtained include the synthesis of pharmacologically active molecules .
  • Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The outcomes obtained include the development of advanced materials for various applications .
  • Organic Electronics

    • Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
    • The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
    • The outcomes obtained include the development of new organic materials for electronic applications .
  • Pharmaceuticals

    • The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically active compounds .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Synthetic Intermediate

    • Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Organic Materials

    • Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
    • The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
    • The outcomes obtained include the development of new organic materials for electronic applications .
  • Therapeutic Importance

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Recent Strategies in Synthesis

    • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The outcomes obtained include the development of advanced materials for various applications .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Synthesis of Thiophene Derivatives

    • Benzo[b]thiophene-2,3-dione is used in the synthesis of thiophene derivatives .
    • The methods of application involve heterocyclization of various substrates .
    • The outcomes obtained include the synthesis of thiophene derivatives with a variety of biological effects .
  • Anti-Inflammatory Agents

    • Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
  • Organic Materials

    • Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
    • The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
    • The outcomes obtained include the development of new organic materials for electronic applications .
  • Therapeutic Importance

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
    • The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The fascinating photochemistry of benzo[b]thiophenes remains largely unexplored, providing opportunities for future research .

properties

IUPAC Name

1-benzothiophene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHESOLAAORBNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197760
Record name Benzo(b)thiophene-2,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2,3-dione

CAS RN

493-57-2
Record name Benzo(b)thiophene-2,3-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene-2,3-dione
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Record name Benzo(b)thiophene-2,3-dione
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Record name 2,3-dihydro-1-benzothiophene-2,3-dione
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Synthesis routes and methods I

Procedure details

To a solution of thiophenol (100 g, 0.907 mol) in ether is added dropwise a solution of oxalyl chloride (175 g, 1.38 mol) in ether. The mixture is stirred two hours at reflux and concentrated in vacuo. The residue is taken up in methylene chloride and cooled to 0° C. Aluminum chloride (145 g, 1.09 mol) is added in portions such that the temperature does not exceed 25° C. The resultant mixture is stirred 30 minutes at reflux, cooled to room temperature and poured into ice water with stirring. The organic layer is washed with saturated sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to an orange solid which is recrystallized from methylene chloride:hexanes to afford the title compound (102 g, 69.0%) which is identified by NMR spectral analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
175 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of benzenthiol (1 ml, 9.7 mmol) in Et2O (30 ml) at 0° C. oxalyl chloride (0.94 ml, 10.7 mmol) was added dropwise. The mixture was stirred at room temperature for 1.5 hour, then, the solvent was evaporated under reduced pressure. The crude was dissolved in CH2Cl2 (40 ml) and a solution of AlCl3 (4.75 g, 35 mmol) in CH2Cl2 (32 ml) was added dropwise at 0° C. The mixture was stirred for 16 hours at room temperature, then, ice and 1M HCl were added until a clear mixture was obtained. After 1 hour, the phases were separated and the aqueous layer was extracted with CH2Cl2 (3×30 ml). The collected organic phases were dried over Na2SO4, filtered and evaporated, affording 18 (1.2 g, 78%) as orange solid that was used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
32 mL
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0 (± 1) mol
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Yield
78%

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (73.1 mmol) in ether (14 mL) is added to a solution of thiophenol (45.4 mmol) in ether (20 mL). The mixture is heated to reflux for 90 min, cooled to RT and concentrated in vacuo. The residue is dissolved in DCM (85 mL), cooled to 0° C. and treated portionwise with aluminum chloride (54.5 mmol). The mixture is heated to reflux for 30 min, cooled to RT and poured with stirring into ice-water. The layers are separated and the organic layer is washed with aqueous NaHCO3 solution, water and brine. After drying over MgSO4 the solvents are removed in vacuo and the residue is purified by flash chromatography (gradient: EtOAc/heptane 1/9 to 1/1) to give the desired product. 1H-NMR (CDCl3): δ=7.37 (t, J=7.62 Hz, 1H); 7.42 (d, J=7.62 Hz, 1H); 7.68 (t, J=7.62 Hz, 1H); 7.82 (d, J=7.62 Hz, 1H).
Quantity
73.1 mmol
Type
reactant
Reaction Step One
Quantity
45.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
54.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[b]thiophene-2,3-dione
Reactant of Route 2
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Benzo[b]thiophene-2,3-dione
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
69
Citations
MM Sidky, WM Abdou… - Phosphorus and sulfur and …, 1983 - Taylor & Francis
Dialkyl phosphites convert benzo[b]thiophene-2,3-dione (3) into the corresponding 2,3-dihydro-2-oxobenzo[b]-thien-3-yl dialkyl phosphates (4). Trialkyl phosphites effect the reductive …
Number of citations: 5 www.tandfonline.com
FM Soliman, KM Khalil… - Phosphorus and sulfur and …, 1988 - Taylor & Francis
When 1,2-benzo[a]phenazine-8,9-dione (1), was reacted with two molar amounts of phosphonium ylides (5), the corresponding dialkyl 1,2-dihydrobenzo[a]furo[3,2,h]phenazine-1,2-…
Number of citations: 19 www.tandfonline.com
S Verma, B Srivastava, K Sharma, R Joshi… - Research on Chemical …, 2012 - Springer
[4 + 2]-Photocycloadditions of benzo[b]thiophene-2,3-dione with electron-rich and electron-deficient alkenes have been described. Olefins preferentially add at both carbonyl groups to …
Number of citations: 4 link.springer.com
MM Sidky, LS Boulos - Phosphorus and Sulfur and the Related …, 1978 - Taylor & Francis
Fluorenylidenetriphenylphosphorane (1) reacts with 2,3-benzofurandione (4a), benzobthiophene-2,3-dione (4b), and naphtho[2,1-b]furan-1,2-dione (5) to give the corresponding …
Number of citations: 0 www.tandfonline.com
AA Aly, M Ramadan, NM Morsy… - Journal of Heterocyclic …, 2017 - Wiley Online Library
Amidrazones reacted with benzo[b]thiophene‐2,3‐dione at refluxing ethanol and catalyzed with trimethylamine to give 4‐aryl‐3‐phenyl‐1,2,4‐triazine‐5,6‐dione derivatives. The …
Number of citations: 11 onlinelibrary.wiley.com
J George, S Singh, R Joshi, RT Pardasani - Journal of Chemical Sciences, 2013 - Springer
Syntheses of 3-(phenyl)-benzo[b]thiophene [2, 3-d][1,2] benzodiazocine derivatives have been accomplished by the reaction of 3-phenacylidine-2-benzo[b]thiophene-2-ones with o-…
Number of citations: 6 link.springer.com
S Verma, K Arora, D Jose, R Joshi… - Heterocyclic …, 2009 - degruyter.com
A simple and efficient method for the synthesis of novel spiropyrrolidines has been accomplished by regioselective 1, 3-dipolar cycloaddition reactions of azomethine ylide generated by …
Number of citations: 0 www.degruyter.com
MM Sidky, B LS - 1978 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE PHOSPHORE COMPOSE ORGANIQUE HETEROCYCLE OXYGENE COMPOSE BICYCLIQUE HETEROCYCLE SOUFRE COMPOSE …
Number of citations: 10 pascal-francis.inist.fr
M Rajopadhye, FD Popp - Heterocycles (Sendai), 1988 - pascal-francis.inist.fr
Chemistry of benzo[b]thiophene-2,3-dione CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification …
Number of citations: 15 pascal-francis.inist.fr
RT Pardasani, P Pardasani, B Gupta, AV Londhe… - 2005 - nopr.niscpr.res.in
The Knovenaegel type condensation of benzo[b]thiophene-2,3-dione (thioisatin), indol-2,3-dione and acenaphthylene-1,2-dione with imidazolidine, oxazolidine, pyrimidinetrione and …
Number of citations: 5 nopr.niscpr.res.in

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